Linezolid N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linezolid N-Oxide is a derivative of Linezolid . Linezolid is an oxazolidinone antimicrobial used to treat infections against gram-positive bacteria, especially those that are drug-resistant . It works by inhibiting bacterial protein synthesis .

Chemical Reactions Analysis

Linezolid, the parent compound of Linezolid N-Oxide, is known to undergo hepatic metabolism via oxidation of the morpholine ring, resulting in two inactive metabolites . The specific chemical reactions involving Linezolid N-Oxide are not detailed in the available literature.科学的研究の応用

Regulatory Compliance

Linezolid N-Oxide is used for Abbreviated New Drug Application (ANDA) & Drug Master File (DMF) filing to the FDA. This process is crucial for generic drug approval and ensuring that the drug meets regulatory standards for safety, quality, and efficacy .

Toxicity Studies

It plays a role in the toxicity study of drug formulations containing Linezolid. These studies are essential to determine the safe dosage levels and to identify any potential adverse effects on health .

Analytical Studies

Linezolid N-Oxide is utilized in analytical studies to assess the stability, potency, and integrity of Linezolid during its shelf life .

Antibacterial Research

Research indicates that Linezolid and its derivatives, like Linezolid N-Oxide, show activity against various bacteria, which could lead to new antibacterial treatments .

Mechanism of Action Studies

Studies on Linezolid N-Oxide can provide insights into its mechanism of action , especially concerning antibiotic resistance mechanisms like the optrA gene .

作用機序

Target of Action

Linezolid N-Oxide primarily targets aerobic Gram-positive bacteria . It is particularly effective against both enterococci and staphylococci, and most isolates of streptococci . The primary molecular target of Linezolid N-Oxide is the 23S ribosomal RNA of the 50S subunit in these bacteria .

Mode of Action

Linezolid N-Oxide exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid N-Oxide is bacterial protein synthesis . By inhibiting the formation of the 70S initiation complex, Linezolid N-Oxide disrupts the process of protein translation, leading to a reduction in the length of the developed peptide chains and a decrease in the rate of translation elongation .

Result of Action

The result of Linezolid N-Oxide’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, Linezolid N-Oxide disrupts bacterial protein synthesis, which either stops bacterial growth or results in bacterial death .

Action Environment

The efficacy and stability of Linezolid N-Oxide can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions that may affect the pharmacokinetics and pharmacodynamics of Linezolid N-Oxide . Furthermore, individual genetic characteristics may render a patient more vulnerable to the effects of Linezolid N-Oxide . Therefore, the patient’s medical history, current medication regimen, and genetic factors should be considered when administering Linezolid N-Oxide.

Safety and Hazards

将来の方向性

Linezolid is a synthetic antibiotic with bacteriostatic activity against gram-positive organisms . Tedizolid is a newer drug in the same class with comparable spectrum of activity but with limited US Food and Drug Administration-approved indications . The future directions for Linezolid N-Oxide are not detailed in the available literature.

特性

IUPAC Name |

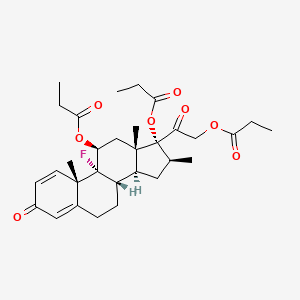

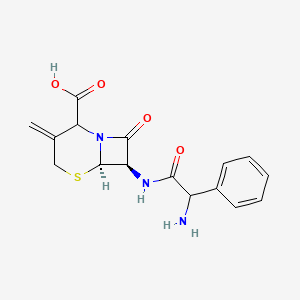

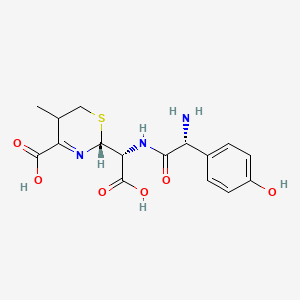

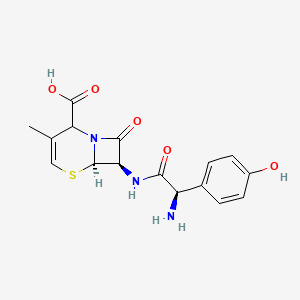

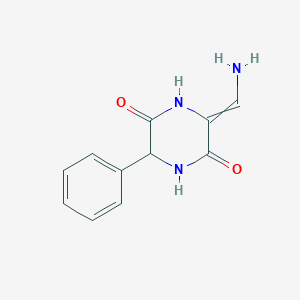

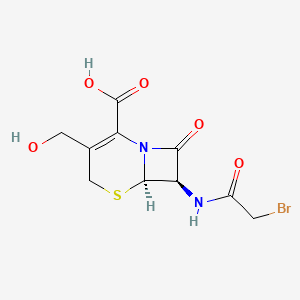

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKNYFIQWSUNN-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189038-36-6 |

Source

|

| Record name | Linezolid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What analytical method was used to detect Linezolid N-oxide in the research paper?

A1: The research paper describes a novel method using Capillary Electrophoresis coupled with Tandem Mass Spectrometry (CE-DAD-MS/MS) for the simultaneous determination and identification of various antibiotic drugs and their metabolites, including Linezolid N-oxide, in human urine samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。